VHL-HIF1α Inhibitor-TG0
Description
Properties
Molecular Formula |
C24H26N4O3S |
|---|---|
Molecular Weight |
450.56 |
IUPAC Name |
(2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1 |
InChI Key |
AFUSGLDYQSDIEU-NQIIRXRSSA-N |
SMILES |
O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG0; 4B9K; VHLHIF1α Inhibitor-TG0; VHL HIF1α Inhibitor-TG0; VHL-HIF1α Inhibitor-TG0 |
Origin of Product |
United States |
Consequences of VHL-HIF1α Inhibition on HIF1α Stabilization and Accumulation
By successfully disrupting the VHL-HIF1α interaction, the inhibitor prevents the VHL E3 ligase complex from ubiquitinating HIF-1α. nih.gov Without the ubiquitin tags that mark it for destruction, the HIF-1α protein is no longer targeted to the proteasome for degradation. nih.gov This blockade of the degradation pathway leads to the stabilization and subsequent accumulation of HIF-1α protein within the cell, even under normoxic conditions. mdpi.com The stabilized HIF-1α can then translocate to the nucleus, dimerize with its partner protein HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. researchgate.netmdpi.com This results in the transcriptional activation of a suite of genes involved in processes such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. researchgate.netmdpi.com Research with the VHL inhibitor VH298 has shown that while it acutely upregulates HIF-1α levels, this effect may not be sustained during prolonged treatment. nih.govresearchgate.net
Molecular Determinants of this compound Activity
The activity of a VHL-HIF1α inhibitor is dictated by its specific molecular interactions within the HIF-1α binding pocket of the VHL protein. nih.gov Structure-based design has been instrumental in developing potent inhibitors that mimic the binding mode of the hydroxylated HIF-1α peptide. semanticscholar.org
The crystal structure of VHL bound to a hydroxylated HIF-1α peptide reveals a conserved binding pocket that accommodates the critical hydroxyproline (B1673980) residue. nih.govresearchgate.net Successful inhibitors are designed to fit into this pocket and replicate the key interactions. The activity of these molecules is determined by:
Hydrogen Bonding: Optimized hydrogen bonds are crucial for high-affinity binding and for discriminating between hydroxylated and non-hydroxylated proline residues. nih.govresearchgate.net Key residues in the VHL pocket that form hydrogen bonds with inhibitors include Tyr98, Ser111, and His115. nih.gov
Hydrophobic Interactions: In addition to hydrogen bonds, hydrophobic interactions between the inhibitor and nonpolar residues within the VHL binding pocket contribute significantly to the stability of the inhibitor-protein complex. nih.gov
Mimicry of the Hydroxyproline Residue: Many potent inhibitors incorporate a hydroxyproline-like motif, which is essential for anchoring the molecule correctly within the VHL binding pocket. nih.gov
The precise arrangement and chemical nature of the inhibitor's functional groups determine its binding affinity and, consequently, its potency in disrupting the VHL-HIF1α interaction. nih.govacs.org
Following a comprehensive search of available scientific literature, no specific information was found for a compound designated "this compound." As a result, the requested article focusing solely on the cellular and subcellular effects of this specific inhibitor cannot be generated.
The search for "this compound" and variations of this term did not yield any relevant results in peer-reviewed journals, chemical databases, or other scientific resources. This suggests that "TG0" may be an internal, unpublished designation, a hypothetical compound, or a very recently developed molecule for which data is not yet publicly available.
General information on the class of VHL-HIF1α inhibitors is available and details their mechanism of action. These inhibitors typically function by disrupting the interaction between the Von Hippel-Lindau (VHL) protein and the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF1α). This disruption prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF1α, leading to its stabilization and accumulation.
The cellular consequences of inhibiting the VHL-HIF1α interaction are well-documented for other compounds in this class and generally include:
Stabilization of HIF1α: Under normal oxygen conditions (normoxia), HIF1α is hydroxylated, recognized by VHL, and targeted for degradation. VHL inhibitors block this recognition, leading to the accumulation of HIF1α protein.
Impact on HIF1α Dimerization and Nuclear Translocation: Stabilized HIF1α can dimerize with its partner protein, HIF1β (also known as ARNT), and the resulting heterodimer translocates to the nucleus.
Activation of Hypoxic Gene Expression: In the nucleus, the HIF1α/HIF1β dimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival.
Effects on VHL Protein Stability: Some small molecule inhibitors have been shown to increase the intracellular stability of the VHL protein itself.
Without specific data for "this compound," it is not possible to provide detailed and accurate information regarding its specific effects on HIF1α dimerization, nuclear translocation, broader protein stability, or the regulation of cellular homeostasis as requested in the article outline. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.
Activation of Hypoxia Response Elements (HREs) and Downstream Gene Expression
The primary mechanism of action for a VHL-HIF1α inhibitor is the stabilization of the HIF-1α protein. nih.gov Once stabilized, HIF-1α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This functional HIF-1 complex then binds to specific DNA sequences known as Hypoxia Response Elements (HREs), which are typically characterized by the core consensus sequence 5'-RCGTG-3'. youtube.com
Binding of the HIF-1 complex to HREs, located in the promoter or enhancer regions of target genes, initiates the transcription of a vast array of genes crucial for adapting to low oxygen conditions. youtube.com This orchestrated gene expression program is central to cellular survival and function under hypoxia and is aberrantly activated by VHL-HIF1α inhibition even in the presence of normal oxygen levels. The suite of HIF-1 target genes encompasses multiple functional categories, including angiogenesis, metabolic reprogramming, and cell survival, collectively forming the core cellular response to perceived hypoxia. accscience.com
Regulation of Angiogenic Factors (e.g., VEGF) by this compound
A hallmark of HIF-1α activation is the potent induction of angiogenesis, the formation of new blood vessels. This process is critical for supplying oxygen and nutrients to tissues. The most prominent pro-angiogenic factor regulated by HIF-1α is Vascular Endothelial Growth Factor (VEGF). nih.gov Inhibition of the VHL-HIF1α interaction by compounds like TG0 leads to the robust upregulation of VEGF gene expression. researchgate.net
The stabilized HIF-1α binds directly to HREs within the VEGF promoter, driving its transcription. researchgate.net The resulting increase in VEGF protein secretion stimulates endothelial cell proliferation and migration, leading to neovascularization. This effect is a primary therapeutic goal in ischemic diseases but is also a key pathological driver in cancer, where tumors exploit this pathway to secure a blood supply for growth and metastasis. accscience.comnih.gov
Table 1: Key Angiogenic Genes Regulated by HIF-1α Stabilization
| Gene | Protein Product | Function in Angiogenesis |
| VEGFA | Vascular Endothelial Growth Factor A | Stimulates endothelial cell proliferation, migration, and permeability. |
| PDGFB | Platelet-Derived Growth Factor B | Promotes recruitment of pericytes and smooth muscle cells to stabilize new vessels. |
| ANGPT1/2 | Angiopoietin 1/2 | Regulate vessel maturation, stabilization, and remodeling. |
| NOS2 | Nitric Oxide Synthase 2 | Produces nitric oxide, a vasodilator that increases blood flow. |
Influence on Metabolic Reprogramming Genes (e.g., SLC1A1, GLUT-1)
HIF-1α is a master regulator of cellular metabolism, orchestrating a shift from oxidative phosphorylation to anaerobic glycolysis. This metabolic switch, often referred to as the Warburg effect in cancer cells, allows for ATP production in the absence of sufficient oxygen. Inhibition of VHL-HIF1α interaction by TG0 directly activates the genes responsible for this reprogramming.
A key target is the SLC2A1 gene, which encodes the glucose transporter 1 (GLUT-1). mdpi.comscilit.com Upregulation of GLUT-1 increases glucose uptake into the cell, providing the necessary substrate for glycolysis. Concurrently, HIF-1α activates the transcription of nearly all genes encoding glycolytic enzymes, such as hexokinase 2 (HK2) and pyruvate dehydrogenase kinase 1 (PDK1). PDK1 expression is particularly significant as it inactivates the pyruvate dehydrogenase complex, thereby shunting pyruvate away from the mitochondria and preventing its entry into the TCA cycle, further solidifying the glycolytic phenotype. youtube.com While direct HIF-1α regulation of the glutamate transporter SLC1A1 is less extensively characterized, metabolic reprogramming under hypoxic conditions is known to alter amino acid metabolism, suggesting potential indirect regulatory effects.
Table 2: HIF-1α Target Genes in Metabolic Reprogramming
| Gene | Protein Product | Function in Metabolism |
| SLC2A1 | Glucose Transporter 1 (GLUT-1) | Facilitates increased uptake of glucose from the bloodstream. |
| HK2 | Hexokinase 2 | Catalyzes the first committed step of glycolysis. |
| PDK1 | Pyruvate Dehydrogenase Kinase 1 | Inhibits entry of pyruvate into the TCA cycle, promoting lactate (B86563) production. |
| LDHA | Lactate Dehydrogenase A | Converts pyruvate to lactate, regenerating NAD+ for glycolysis. |
Modulation of Genes Related to Cellular Proliferation and Survival (e.g., CA9, p21, c-Myc)
The impact of VHL-HIF1α inhibition on cellular proliferation and survival is complex and highly context-dependent, involving the modulation of various oncogenes and tumor suppressors.
One of the most consistently upregulated HIF-1 target genes is CA9, which encodes Carbonic Anhydrase IX. nih.gov CA9 is a transmembrane enzyme that helps maintain intracellular pH by converting carbon dioxide to bicarbonate, allowing cells to cope with the acidic microenvironment generated by high rates of glycolysis.
The relationship between HIF-1α and the proto-oncogene c-Myc is intricate. In some contexts, HIF-1α can inhibit c-Myc activity, thereby suppressing mitochondrial biogenesis and promoting cell cycle arrest as a survival mechanism under stress. HIF-1α can achieve this by activating the transcription of MXI1, a c-Myc antagonist, or by competing with c-Myc for binding partners. Conversely, in certain cancer cells, HIF-1α and c-Myc can collaborate to drive the expression of glycolytic genes.
HIF-1α can also directly influence cell cycle regulators. For instance, it can bind to the promoter of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to its upregulation and contributing to G1-phase cell cycle arrest. This action is often viewed as a pro-survival adaptation to prevent cell division under unfavorable hypoxic conditions.
Analysis of Transcriptional Co-activator Recruitment (e.g., p300/CBP)
The transcriptional activity of the HIF-1 complex is critically dependent on the recruitment of transcriptional co-activators. After binding to HREs, the C-terminal transactivation domain (C-TAD) of HIF-1α serves as a docking site for the paralogous co-activators p300 and CREB-binding protein (CBP).
The interaction between HIF-1α and p300/CBP is essential for initiating robust gene transcription. These co-activators possess histone acetyltransferase (HAT) activity, which remodels chromatin into a more open, transcriptionally permissive state. Furthermore, they act as scaffolds, recruiting components of the basal transcription machinery, such as RNA Polymerase II, to the promoter regions of target genes. Therefore, by stabilizing HIF-1α, this compound facilitates the crucial recruitment of p300/CBP to HIF-1 target genes, enabling the widespread changes in gene expression that characterize the cellular response to hypoxia.
Quantitative Proteomics Approaches to Elucidate Proteome-Wide Changes
Quantitative proteomics offers a global, unbiased view of how a cell's entire protein landscape changes in response to an inhibitor. Using techniques like mass spectrometry (MS), researchers can identify and quantify thousands of proteins simultaneously from cells treated with a VHL-HIF1α inhibitor. nih.govbiorxiv.org
Studies on VHL inhibitors, such as VH298, have utilized this approach to map the cellular response. nih.govzenodo.org The results consistently demonstrate a highly selective activation of the HIF response pathway. As expected, the primary protein to be upregulated is HIF1α itself. Following this, a cascade of HIF1α target genes involved in key biological processes are also upregulated at the protein level. biorxiv.org These include proteins essential for angiogenesis, glucose metabolism, and cell survival. Interestingly, these proteomic studies have also revealed an unexpected finding: prolonged treatment with VHL inhibitors can lead to an increase in the levels of the VHL protein itself, suggesting a potential feedback mechanism. nih.govnih.gov
Table 1: Representative Protein Changes Detected by Quantitative Proteomics Following VHL-HIF1α Inhibitor Treatment This table is generated based on typical findings for potent VHL-HIF1α inhibitors.
| Protein | Primary Function | Expected Change in Abundance |
|---|---|---|
| HIF1α | Master transcriptional regulator of the hypoxic response | ▲ Increased |
| VEGF | Promotes angiogenesis | ▲ Increased |
| GLUT1 (SLC2A1) | Glucose transporter | ▲ Increased |
| LDHA | Lactate Dehydrogenase A (Glycolysis) | ▲ Increased |
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation)
To provide direct evidence that an inhibitor functions by physically blocking the binding of VHL to HIF1α, protein-protein interaction assays are essential. Co-immunoprecipitation (Co-IP) is the gold standard for this purpose. nih.govaacrjournals.org In this technique, an antibody targeting VHL is used to pull VHL out of a cell lysate. If HIF1α is bound to VHL, it will be pulled down as well.
In the presence of an effective VHL-HIF1α inhibitor, the interaction is disrupted. Consequently, when VHL is immunoprecipitated from lysates of inhibitor-treated cells, HIF1α is no longer co-precipitated. nih.govpnas.org Experiments with the VHL inhibitor VH298 have clearly shown its ability to completely disrupt the binding between VHL and HIF1α within cells, confirming its mechanism of action at the molecular level. nih.gov
Chromatin Immunoprecipitation (ChIP-seq) for DNA Binding Analysis
While showing that HIF1α protein levels increase is important, it is crucial to confirm that this stabilized protein is functionally active. HIF1α functions as a transcription factor, meaning it must translocate to the nucleus and bind to specific DNA sequences, known as Hypoxia-Response Elements (HREs), in the regulatory regions of its target genes. nih.gov
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to map these protein-DNA interactions across the entire genome. researchgate.netnih.gov Researchers perform ChIP-seq using an antibody against HIF1α in cells treated with a VHL inhibitor. The results show a dramatic increase in HIF1α binding to the HREs of well-known hypoxia-regulated genes. nih.govoup.com This demonstrates that the inhibitor not only stabilizes HIF1α but also promotes its translocation to the nucleus and its engagement with the chromatin at the correct gene locations to initiate transcription. researchgate.net
Reporter Gene Assays for Transcriptional Activity
To quantify the functional outcome of HIF1α stabilization—that is, its ability to drive gene expression—scientists use reporter gene assays. promega.commdpi.com These assays typically involve a plasmid construct containing an HRE linked to a reporter gene, such as luciferase. nih.gov When this plasmid is introduced into cells, the luciferase gene will only be expressed if a transcription factor binds to the HRE.
Upon treating these cells with a VHL-HIF1α inhibitor, the stabilized HIF1α binds to the HRE in the reporter plasmid, driving the production of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activity of HIF1α. ptglab.com This provides a robust and quantifiable method to assess the potency and efficacy of different inhibitor compounds in a cellular context. nih.gov
Western Blotting and Immunofluorescence for Protein Expression and Localization
Western blotting and immunofluorescence are fundamental techniques used to validate the findings from proteomics and functional assays at the level of individual proteins. embopress.org
Western Blotting is used to measure the amount of a specific protein in a sample. In the study of VHL-HIF1α inhibitors, Western blots are routinely used to show a clear, dose-dependent increase in HIF1α protein levels in inhibitor-treated cells compared to untreated controls. nih.govbdbiosciences.com This provides a direct visualization of HIF1α stabilization. nih.govelifesciences.org
Immunofluorescence is an imaging technique that allows researchers to see where a protein is located within a cell. In untreated cells under normal oxygen conditions, HIF1α is virtually undetectable. However, after treatment with a VHL-HIF1α inhibitor, immunofluorescence staining reveals a strong signal for HIF1α, which is predominantly localized within the nucleus. embopress.orgnih.gov This nuclear accumulation is a critical prerequisite for its function as a transcription factor and visually confirms the mechanism of action of the inhibitor.
Table 2: Summary of Key Analytical Techniques and Findings
| Technique | Purpose | Key Finding with VHL-HIF1α Inhibitors |
|---|---|---|
| Quantitative Proteomics | To identify and quantify global protein changes. | Selective upregulation of HIF1α and its downstream target proteins. biorxiv.org |
| Co-immunoprecipitation | To verify the disruption of a protein-protein interaction. | Reduced or eliminated association between VHL and HIF1α. nih.gov |
| ChIP-seq | To map genome-wide protein-DNA binding sites. | Increased binding of HIF1α to Hypoxia-Response Elements (HREs). nih.govoup.com |
| Reporter Gene Assays | To quantify transcriptional activation of a specific pathway. | Increased expression of an HRE-driven reporter gene (e.g., luciferase). nih.gov |
| Western Blotting | To measure the level of a specific protein. | Dose-dependent increase in HIF1α protein levels. dundee.ac.uk |
Compound and Protein Names Mentioned
| Name |
|---|
| This compound |
| von Hippel-Lindau (VHL) |
| Hypoxia-Inducible Factor 1 alpha (HIF1α) |
| VH298 |
| Vascular Endothelial Growth Factor (VEGF) |
| Glucose Transporter 1 (GLUT1 / SLC2A1) |
| Lactate Dehydrogenase A (LDHA) |
Preclinical Biological Activity of Vhl Hif1α Inhibitor Tg0 in Disease Models
In vitro Studies
Effects on Cancer Cell Lines (e.g., HepG2, 786-O, NCI-H28 MPM)
To assess the in vitro efficacy of VHL-HIF1α Inhibitor-TG0, studies on various cancer cell lines would be required. For instance, research on the malignant pleural mesothelioma (MPM) cell line NCI-H28, which harbors a VHL mutation, has shown sensitivity to other HIF-1α inhibitors like YC-1, leading to apoptosis. iiarjournals.orgnih.gov Similar investigations would be needed to determine if this compound has a comparable effect on NCI-H28 cells.
Furthermore, its activity against clear cell renal cell carcinoma (ccRCC) lines, such as 786-O (which is VHL-deficient and does not express HIF-1α but expresses HIF-2α), and liver cancer cell lines like HepG2, would be essential to understand its spectrum of activity. mdpi.comnih.gov Studies have shown that in 786-O cells, the knockdown of HIF-2α, but not HIF-1α, can reduce tumor growth, highlighting the differential roles of HIF isoforms in different cancers. mdpi.comnih.gov Data for this compound in these specific cell lines is currently unavailable.
Modulation of Cell Proliferation and Colony Formation
Assays to measure the impact of this compound on cancer cell proliferation and their ability to form colonies are standard preclinical evaluations. For example, studies on other HIF-1α inhibitors have demonstrated a dose-dependent inhibition of cell viability and colony formation in cell lines like BCPAP. nih.gov Similar quantitative data, including IC50 values from cell viability assays and results from colony formation assays for this compound, are not documented in the scientific literature.
Induction of Apoptosis in VHL-Mutant Cells
A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. In VHL-mutant cells where HIF-1α is constitutively active, an effective inhibitor would be expected to induce apoptosis. For instance, the HIF-1α inhibitor YC-1 has been shown to induce apoptosis in the VHL-mutant NCI-H28 cell line in a dose- and time-dependent manner. iiarjournals.orgnih.gov To complete this section for this compound, data from assays such as Annexin V staining or analysis of caspase cleavage would be necessary.
Cell Cycle Analysis
The effect of a compound on the cell cycle is another critical aspect of its preclinical evaluation. Studies have shown that the knockdown of HIF-1α can lead to an arrest in the G1 phase of the cell cycle. tandfonline.comnih.gov Flow cytometry analysis would be required to determine if this compound induces similar cell cycle perturbations in relevant cancer cell lines. No such data is currently available for this specific compound.
In vivo Studies in Non-Human Models
Xenograft Models for Tumor Growth Assessment
To evaluate the in vivo efficacy of this compound, studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are essential. Research on 786-O xenografts has shown that HIF-2α overexpression increases tumor growth rates, while HIF-1α overexpression decreases them. nih.gov Assessing the ability of this compound to suppress tumor growth in such models would be a critical step in its preclinical development. jci.orgaacrjournals.org This would involve measuring tumor volume over time in treated versus control animals. Currently, there is no published data on the in vivo efficacy of this compound in any xenograft model.
Orthotopic Tumor Models
Orthotopic tumor models, where cancer cells are implanted into the corresponding organ in an animal, provide a more clinically relevant environment to study tumor growth and response to therapy. Inhibitors of the HIF pathway have been evaluated in such models, particularly for clear cell renal cell carcinoma (ccRCC), which is frequently characterized by VHL inactivation.
In preclinical studies, the HIF2α antagonist PT2399 has been tested in orthotopic models of pVHL-defective ccRCC. nih.gov These studies have shown that PT2399 can induce tumor regression in a manner that is dependent on the HIF2α target. nih.gov However, the sensitivity of pVHL-defective ccRCC cell lines to PT2399 is variable, suggesting the need for identifying predictive biomarkers. nih.gov For instance, PT2399 was effective in suppressing orthotopic tumors formed by 786-O and A498 cells but not those from UMRC-2 or 769-P cells. nih.gov The sensitive cell lines were noted to have higher levels of HIF2α. nih.gov
Furthermore, research using shRNA to downregulate HIF-1α in VHL-deficient RCC4 renal carcinoma cells implanted orthotopically in the kidneys of nude mice demonstrated that reduced HIF-1α levels promoted tumor growth. nih.gov This highlights the complex and sometimes opposing roles of HIF-1α and HIF-2α in ccRCC progression.
Table 1: Preclinical Activity of HIF2α Inhibitor (PT2399) in Orthotopic ccRCC Models
| Cell Line | VHL Status | HIF2α Expression | PT2399 Sensitivity in Orthotopic Model |
|---|---|---|---|
| 786-O | -/- | High | Sensitive |
| A498 | -/- | High | Sensitive |
| UMRC-2 | -/- | Low | Insensitive |
Genetically Engineered Mouse Models for Pathway Modulation (e.g., VHL genetic ablation)
Genetically engineered mouse models (GEMMs) are invaluable tools for studying the in vivo consequences of specific genetic alterations, such as the ablation of the Vhl gene. These models allow for the investigation of tumorigenesis in an immunocompetent host and provide a platform for testing targeted therapies.
Tamoxifen-induced VHL ablation in oligodendroglial precursor cells in mice resulted in the stabilization of HIFα and a significant increase in angiogenesis in the central nervous system. nih.gov This was evidenced by the increased expression of the HIFα target gene Hk2 and the endothelial cell-specific marker Pecam1, as well as a higher density of cerebral blood vessels. nih.gov This model directly demonstrates the in vivo consequence of VHL loss on HIFα activity and downstream angiogenesis. nih.gov
In another approach, a zebrafish model with vhl inactivation was developed. nih.gov These fish exhibited constitutive activation of HIF2α orthologs and displayed phenotypes reminiscent of human VHL disease, including erythrocytosis and pathologic angiogenesis in the brain and retina. nih.gov Treatment with HIF2α-specific inhibitors led to the downregulation of Hif target genes, a reduction in angiogenic sprouting, and an improvement in abnormal hematopoiesis. nih.gov
The development of GEMMs for VHL-related cancers has been challenging, with some models failing to develop tumors or being embryonically lethal. researchgate.net However, successful models, such as those with a gain-of-function EPAS1 (encoding HIF2α) mutation, have been created and recapitulate aspects of human disease. researchgate.net
Assessment of Angiogenesis in vivo
A hallmark of HIF pathway activation is the promotion of angiogenesis, the formation of new blood vessels. The assessment of angiogenesis in vivo is therefore a critical component of evaluating the biological activity of VHL-HIF1α inhibitors.
In a study using a diabetes mouse model, a novel small molecule inhibitor of the VHL-HIF-1α interaction was shown to accelerate diabetic wound healing. nih.gov This effect was attributed to the stabilization of HIF-1α, leading to an increase in the levels of Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS), both of which are crucial for angiogenesis. nih.gov
Another study identified a VHL-HIF1α interaction inhibitor through structure-based virtual screening that demonstrated in vivo angiogenic activity. rsc.org This compound was found to disrupt the VHL-mediated degradation of HIF1α, resulting in a significant increase in VEGF expression. rsc.org
The use of genetic models has also been instrumental in dissecting the role of HIFα in angiogenesis. In mice with VHL ablation in oligodendroglia, a significant increase in cerebral blood vessel density was observed. nih.gov This angiogenic phenotype was shown to be dependent on VEGF, as genetically blocking oligodendroglia-derived VEGF significantly reduced the HIFα-regulated angiogenesis. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| PT2399 |
| VH032 |
| VH298 |
| Belzutifan (B610325) |
| IOX2 |
| DMOG |
Interactions of Vhl Hif1α Inhibitor Tg0 with Other Cellular Pathways and Signaling Networks
Cross-talk with HIF-Independent Functions of VHL
The Von Hippel-Lindau protein (pVHL) is a multifaceted tumor suppressor with numerous functions that are independent of its role in regulating HIFα subunits. royalsocietypublishing.orgnih.gov These HIF-independent activities are crucial for maintaining cellular homeostasis and include the regulation of apoptosis, senescence, maintenance of the primary cilium, and organization of the extracellular matrix. nih.gov pVHL is described as a molecular hub that interacts with over 500 different proteins to carry out these diverse functions. royalsocietypublishing.org
VHL-HIF1α inhibitors are designed to specifically occupy the binding pocket on pVHL where hydroxylated HIF1α would normally attach. By blocking this site, the inhibitor could theoretically induce conformational changes in the pVHL protein or sterically hinder its ability to interact with other binding partners. This suggests a potential for these inhibitors to indirectly affect the HIF-independent functions of pVHL. For instance, pVHL's role in regulating microtubule stability and its interaction with proteins involved in DNA repair and mitosis could be altered. vhldisease.com However, current research primarily focuses on the HIF-dependent consequences of these inhibitors, and direct evidence detailing the cross-talk with HIF-independent pVHL functions is limited.
Table 1: Overview of HIF-Independent Functions of pVHL
| Function | Description | Potential Impact of VHL-HIF1α Inhibitor |
|---|---|---|
| Primary Cilium Maintenance | pVHL is essential for the assembly and maintenance of the primary cilium, a key cellular organelle for signaling. nih.govvhldisease.com | Altered ciliary structure or function, potentially impacting developmental and signaling pathways. |
| Extracellular Matrix (ECM) Regulation | pVHL controls the deposition and assembly of the ECM, influencing cell adhesion and migration. nih.govvhldisease.com | Disruption of tissue architecture and cell-matrix interactions. |
| Apoptosis Regulation | pVHL can promote apoptosis by stabilizing p53 through the suppression of MDM2-mediated ubiquitination. nih.gov | Potential interference with p53-mediated tumor suppression. |
| Mitosis and Genomic Stability | pVHL plays a role in proper mitotic spindle orientation and DNA repair, ensuring genomic integrity. vhldisease.com | Increased genomic instability and potential for tumorigenesis. |
Modulation of PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov There is significant and complex crosstalk between the VHL/HIF axis and the PI3K/AKT/mTOR pathway. nih.gov
Inactivation of VHL, as seen in many clear cell renal cell carcinomas (ccRCC), leads to the stabilization of HIF, which in turn can activate the PI3K/AKT/mTOR pathway. mdpi.commdpi.com Furthermore, the mTORC1 and mTORC2 complexes can regulate the translation of HIF-1α and HIF-2α, respectively, creating a positive feedback loop. mdpi.comresearchgate.net Research has shown that in ccRCCs with deficient VHL activity, the overexpression of HIF-1α and HIF-2α leads to the activation of the AKT/mTOR pathway. mdpi.com
A VHL-HIF1α inhibitor, by stabilizing HIF1α, would be expected to enhance the transcription of HIF target genes, which can include components that activate the PI3K/AKT/mTOR cascade. mdpi.com Conversely, some studies suggest a HIF-independent role for VHL in regulating this pathway, where VHL may directly interact with the p110 catalytic subunit of PI3K to stimulate TOR signaling. nih.govmerckmillipore.com Therefore, while the primary effect of a VHL-HIF1α inhibitor is HIF stabilization, the net effect on PI3K/AKT/mTOR signaling is likely an activation, contributing to cellular processes like proliferation and survival. aacrjournals.org
Interplay with ID1 Signaling in Hypoxic Response
Inhibitor of DNA binding 1 (ID1) is an oncogenic protein that functions as a dominant-negative regulator of basic helix-loop-helix transcription factors, promoting cell proliferation and inhibiting differentiation. Recent studies have uncovered a crucial interplay between HIF1α and ID1 signaling. nih.gov
Research indicates a negative regulatory relationship where HIF1α can accelerate the degradation of the ID1 protein in hypoxic conditions. nih.govfrontiersin.org Consequently, the inhibition of HIF1α, either through genetic knockdown or pharmacological agents, leads to the upregulation and stabilization of ID1. nih.govnih.gov This rescued ID1 can then support tumor growth and survival in a HIF-independent manner, potentially by shifting the cell's metabolic dependency from glucose to glutamine. nih.gov This interplay represents a potential mechanism of adaptive resistance to therapies targeting the HIF pathway. nih.gov
Interestingly, other studies suggest that ID1 can enhance the stability of the HIF-1α protein by reducing its association with pVHL, thereby interfering with its proteasomal degradation. researchgate.net Another member of the ID family, ID2, has been shown to stabilize HIF-1α by binding to VHL, preventing HIF-1α degradation. nih.gov This creates a positive feedback loop where HIF-1α and ID proteins can enforce each other's expression. nih.gov Given these findings, a VHL-HIF1α inhibitor's effect on ID1 signaling is complex. By stabilizing HIF1α, it might be expected to promote ID1 degradation. However, the broader network effects could be context-dependent.
Table 2: HIF1α and ID1 Interplay
| Condition | HIF1α Level | ID1 Level | Consequence | Reference |
|---|---|---|---|---|
| Hypoxia | Increased | Decreased (HIF1α-mediated degradation) | Cell survival via HIF1α-dependent pathways (e.g., glycolysis). | nih.gov |
| HIF1α Inhibition in Hypoxia | Decreased | Increased (rescued from degradation) | Adaptive survival via ID1-dependent pathways (e.g., glutamine metabolism). | nih.govnih.gov |
| ID1 Overexpression | Stabilized (reduced VHL binding) | Increased | Enhanced HIF-1α activity and downstream signaling. | researchgate.net |
Influence on MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that relays extracellular signals to intracellular targets, regulating cell proliferation, differentiation, and survival. The VHL/HIF axis is interconnected with MAPK/ERK signaling. nih.gov
In VHL-deficient cancers, the resulting HIF stabilization can lead to the upregulation of various growth factors and receptors, such as Transforming Growth Factor-alpha (TGF-α) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Activation of EGFR can, in turn, stimulate downstream pathways including the Ras/Raf/MEK/ERK (MAPK) cascade. mdpi.com Furthermore, the MET proto-oncogene, another HIF target, can activate several signaling networks upon binding its ligand, including the RAS/MAPK/RAF/ERK pathway. mdpi.com
Studies have also shown that the MAPK pathway itself is required for the full transactivation activity of HIF-1α, indicating a synergistic relationship. nih.gov Therefore, by stabilizing HIF1α, a VHL-HIF1α inhibitor would likely lead to the increased expression of HIF-dependent growth factors, which would subsequently activate MAPK/ERK signaling, promoting cell proliferation and survival. mdpi.commdpi.com
Immunomodulatory Effects of Vhl Hif1α Inhibitor Tg0
Impact on CD8+ T Cell Differentiation and Effector Function
The VHL-HIF1α axis plays a pivotal role in regulating the differentiation and function of CD8+ T cells, which are crucial for anti-tumor immunity. Inhibition of this pathway can significantly enhance the ability of these T cells to recognize and eliminate cancer cells.
Research has shown that modulating HIF activity directly impacts T cell fate. Deletion of VHL in CD8+ T cells, which leads to the stabilization of HIF-1α and HIF-2α, promotes the differentiation of these cells into tissue-resident memory-like (Trm-like) tumor-infiltrating lymphocytes (TILs). These VHL-deficient TILs accumulate effectively in tumors and exhibit a core Trm signature. Despite also showing some characteristics of T-cell exhaustion, they maintain polyfunctionality and demonstrate an improved response to immunotherapy, leading to tumor eradication.
Furthermore, studies focusing on the broader regulation of HIF have indicated that T-cell-specific loss of the Factor Inhibiting HIF (FIH), a protein that modulates HIF transcriptional activity, enhances T cell cytotoxicity and expansion in vivo. nih.govplos.org This suggests that targeted inhibition of the HIF pathway, which would be the downstream effect of TG0, can boost the effector functions of CD8+ T cells. By preventing HIF-1α-mediated suppression, TG0 can foster a more robust and sustained anti-tumor T cell response.
Table 1: Effects of VHL/HIF Pathway Modulation on CD8+ T Cells
| Experimental Model | Key Finding | Implication for VHL-HIF1α Inhibition |
|---|---|---|
| VHL deletion in murine CD8+ T cells | Induces differentiation of functional, tissue-resident memory-like TILs. | May enhance T cell persistence and function within the tumor. |
| FIH knockout in murine T cells | Boosts T cell cytotoxicity and in vivo expansion. nih.govplos.org | Suggests improved effector function and proliferation of anti-tumor T cells. |
| Myeloid cell-specific VHL deletion | Potently suppresses T cell proliferation in co-culture. youtube.com | Inhibition in myeloid cells could reverse this suppression, aiding T cell activation. |
Modulation of Tumor Microenvironment Immunosuppression
The tumor microenvironment (TME) is often characterized by hypoxia, which drives HIF-1α stabilization and creates an immunosuppressive landscape. TG0, by inhibiting HIF-1α, can re-program the TME to be more conducive to an effective anti-tumor immune response.
HIF-1α is a master regulator of immune evasion within the TME. nih.gov It promotes the recruitment and function of various immunosuppressive cells. For instance, HIF-1α directly upregulates the expression of forkhead box P3 (Foxp3), a key transcription factor for the development and function of regulatory T cells (Tregs), which dampen anti-tumor immunity. nih.gov Additionally, HIF-1α contributes to the recruitment and immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). nih.govelsevierpure.com By blocking HIF-1α, TG0 can potentially reduce the infiltration and function of these immunosuppressive cell populations, thereby alleviating a major barrier to effective anti-tumor immunity.
Interestingly, the genetic loss of VHL in tumor cells themselves has been shown to stimulate an anti-tumor immune response. This occurs through the upregulation of HIF-1α and HIF-2α, which can lead to mitochondrial DNA leakage, activating the cGAS-STING pathway and inducing a type I interferon response. oup.com This, in turn, promotes the infiltration of CD3+ and CD8+ T cells. oup.com While this seems contradictory, it highlights the cell-type-specific roles of the VHL/HIF axis. Pharmacological inhibition of HIF-1α by TG0 would primarily target the immunosuppressive consequences of hypoxia in the broader TME, complementing the potential immunostimulatory effects of VHL loss within the tumor cells.
Table 2: HIF-1α-Mediated Immunosuppression in the TME
| Immunosuppressive Mechanism | Role of HIF-1α | Predicted Effect of VHL-HIF1α Inhibitor-TG0 |
|---|---|---|
| Regulatory T cells (Tregs) | Increases expression of Foxp3, promoting Treg development and function. nih.gov | Reduces Treg infiltration and suppressive activity. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Regulates MDSC function and differentiation; increases arginase activity. nih.gov | Decreases MDSC recruitment and immunosuppressive function. |
| Immunosuppressive Metabolites | Drives metabolic reprogramming leading to lactate (B86563) production, which inhibits T cells and NK cells. nih.gov | Normalizes tumor metabolism, reducing immunosuppressive metabolites. |
Effects on Immune Checkpoint Molecule Expression (e.g., PD-L1, TIM-3, LAG-3, CTLA-4)
A critical mechanism of tumor immune evasion is the upregulation of immune checkpoint molecules. HIF-1α is a direct transcriptional regulator of several of these molecules, and its inhibition by TG0 is expected to reduce their expression, thereby "releasing the brakes" on the anti-tumor immune response.
The most well-documented link is between HIF-1α and Programmed Death-Ligand 1 (PD-L1). Hypoxia has been confirmed to induce HIF-1α-dependent expression of PD-L1 on tumor cells, macrophages, and dendritic cells. nih.govelsevierpure.com The binding of PD-L1 to its receptor, PD-1, on activated T cells leads to T cell exhaustion and functional inactivation. By inhibiting HIF-1α, TG0 can downregulate PD-L1 expression on cancer cells and immune cells within the TME, potentially restoring the activity of cytotoxic T cells and synergizing with immune checkpoint blockade therapies. nih.gov
Beyond PD-L1, evidence suggests that the VHL/HIF axis influences other key immune checkpoints. Studies have shown that HIF-1α supports the expression of other inhibitory receptors, including CTLA-4 and LAG-3. elsevierpure.com Furthermore, in murine models, conditional VHL inactivation, leading to HIF stabilization, resulted in the upregulation of checkpoint molecules such as TIM-3, LAG-3, and CTLA-4, which was associated with T cell exhaustion. nih.gov Therefore, inhibition of HIF-1α by TG0 could lead to a broad reduction in the expression of multiple immune checkpoint molecules, further dismantling the tumor's defenses against the immune system.
Table 3: Regulation of Immune Checkpoint Molecules by the VHL/HIF-1α Axis
| Checkpoint Molecule | Regulation by HIF-1α | Predicted Effect of this compound |
|---|---|---|
| PD-L1 | Directly promotes transcription and expression on tumor and immune cells. nih.govelsevierpure.com | Downregulates expression, increasing T cell activity. |
| CTLA-4 | Upregulation is associated with HIF-1α stabilization. elsevierpure.comnih.gov | Reduces expression, lowering the threshold for T cell activation. |
| LAG-3 | Upregulation is associated with HIF-1α stabilization. elsevierpure.comnih.gov | Decreases expression, mitigating T cell exhaustion. |
| TIM-3 | Upregulation is associated with HIF stabilization following VHL loss. nih.gov | Reduces expression, helping to reverse T cell dysfunction. |
Influence on MHC-I Expression in Tumor Cells
The presentation of tumor antigens to CD8+ T cells via Major Histocompatibility Complex class I (MHC-I) molecules is a prerequisite for T-cell-mediated killing. A common immune escape mechanism for tumors is the downregulation of MHC-I. The VHL-HIF1α pathway is a key regulator of this process.
Multiple studies have demonstrated that hypoxia and the resulting stabilization of HIF-1α negatively regulate the expression of MHC-I molecules on the surface of tumor cells. nih.govnih.gov This effect has been confirmed using various models, including renal cell carcinoma (RCC) cell lines that have a non-functional VHL protein, leading to constitutively high levels of HIF-1α. nih.govnih.gov In these VHL-null cells, MHC-I expression is significantly lower compared to isogenic cells where a functional VHL protein has been restored. nih.govplos.org The mechanism involves HIF-1α acting as a repressor of the MHC-I complex at the transcriptional level. researchgate.net
Therefore, a VHL-HIF1α inhibitor like TG0 is expected to reverse this immunosuppressive effect. By preventing the accumulation of HIF-1α, TG0 would alleviate the transcriptional repression of MHC-I genes. The resulting upregulation of MHC-I molecules on the tumor cell surface would enhance the presentation of tumor-associated antigens, making the cancer cells more "visible" and susceptible to recognition and destruction by cytotoxic CD8+ T cells. nih.gov
Table 4: Impact of VHL/HIF-1α Pathway on MHC-I Expression
| Condition | Effect on HIF-1α | Impact on MHC-I Expression | Consequence for Immune Recognition |
|---|---|---|---|
| Hypoxia / VHL Loss | Stabilization and accumulation | Downregulation (transcriptional repression). nih.govresearchgate.net | Decreased visibility to CD8+ T cells (Immune Escape). |
| VHL Restoration / HIF-1α Knockdown | Degradation and low levels | Upregulation. nih.govplos.org | Increased visibility to CD8+ T cells. |
| Treatment with this compound | Prevents accumulation/activity | Predicted Upregulation. | Enhanced tumor cell recognition and killing by CD8+ T cells. |
Methodological Considerations for Studying Vhl Hif1α Inhibitor Tg0
Application of Genetic Manipulation Techniques (e.g., CRISPR/Cas9, siRNA/shRNA)
Genetic manipulation is fundamental to creating cellular models that can effectively test the specificity and efficacy of a VHL-HIF1α inhibitor. These techniques allow researchers to control the expression of key proteins in the pathway, thereby providing a clean system for assessing the inhibitor's effects.
CRISPR/Cas9: The CRISPR/Cas9 system can be used to generate stable cell lines with a knockout of the VHL gene. nih.govnih.gov These VHL-deficient cells mimic the genetic background of certain cancers, such as clear cell renal cell carcinoma. In such cells, HIF1α is constitutively stable. By applying an inhibitor like TG0, researchers can study its effects on the already stabilized HIF1α and its downstream pathways, which helps to elucidate HIF-dependent cellular processes. CRISPR-based models in mice have also been developed to study the effects of VHL loss in a whole organism. nih.gov
Use of Hypoxia-Mimicking Agents (e.g., CoCl₂)
In cells with a functional VHL protein, HIF1α is rapidly degraded under normal oxygen (normoxic) conditions. To study the inhibitor's ability to prevent this degradation, researchers often use hypoxia-mimicking agents.
Cobalt Chloride (CoCl₂): Cobalt chloride is a widely used chemical that induces a hypoxia-like state even in the presence of oxygen. mdpi.comheraldopenaccess.usnih.govscielo.br CoCl₂ is thought to act by occupying the iron-binding site of prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF1α for VHL-mediated degradation. mdpi.com This inhibition of PHDs leads to the accumulation of HIF1α. nih.gov By treating cells with CoCl₂, researchers can create a controlled and inducible system of HIF1α stabilization. nih.govscielo.br The VHL-HIF1α inhibitor can then be assessed for its ability to further enhance or modulate this stabilization and its downstream effects, such as the expression of vascular endothelial growth factor (VEGF). nih.gov
Advanced Imaging Techniques for In Vivo Assessment
To determine if an inhibitor can effectively reach its target and disrupt the VHL-HIF1α interaction within a living organism, advanced non-invasive imaging techniques are employed.
Split Luciferase Complementation: This powerful technique allows for the direct visualization of protein-protein interactions in real-time in living mice. nih.gov In this system, the HIF1α protein is fused to the N-terminal fragment of luciferase (NLUC), and the VHL protein is fused to the C-terminal fragment (CLUC). When HIF1α and VHL interact, the two luciferase fragments are brought into close proximity, reconstituting a functional enzyme that produces a measurable bioluminescent signal after the administration of a substrate like D-luciferin. nih.gov An effective inhibitor would disrupt the HIF1α-VHL interaction, leading to a quantifiable decrease in the bioluminescence signal, thus providing direct evidence of target engagement in vivo. nih.gov
Quantitative PCR and Gene Expression Profiling
A primary consequence of inhibiting the VHL-HIF1α interaction is the stabilization and activation of HIF1α as a transcription factor. This leads to the increased expression of a host of downstream target genes.
Quantitative PCR (qPCR): Real-time quantitative PCR is a standard method to measure changes in the mRNA levels of specific HIF1α target genes. oncotarget.comresearchgate.net Upon treatment with a VHL-HIF1α inhibitor, the expression of genes containing Hypoxia Response Elements (HREs) in their promoters is expected to increase. nih.gov Researchers typically quantify the mRNA levels of well-established target genes to confirm the functional activity of the stabilized HIF1α.
Gene Expression Profiling: Techniques like microarray analysis or RNA-sequencing can provide a global, unbiased view of the transcriptional changes induced by the inhibitor. researchgate.net This can confirm the upregulation of known HIF target genes and potentially identify novel genes regulated by the VHL-HIF1α axis.
Table 1: Common HIF1α Target Genes Measured by qPCR
| Gene Symbol | Gene Name | Function |
|---|---|---|
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, Vascular Permeability nih.govresearchgate.netmdpi.com |
| SLC2A1 (GLUT1) | Solute Carrier Family 2 Member 1 | Glucose Transport nih.govresearchgate.netmdpi.com |
| CA9 | Carbonic Anhydrase 9 | pH Regulation nih.govresearchgate.net |
| PGK1 | Phosphoglycerate Kinase 1 | Glycolysis nih.gov |
| LDHA | Lactate (B86563) Dehydrogenase A | Anaerobic Metabolism nih.gov |
Cell-Based Assays for Functional Readouts
To move beyond transcriptional changes and assess the functional consequences of VHL-HIF1α inhibition, a variety of cell-based assays are utilized. These assays provide quantitative data on the inhibitor's potency and its direct impact on cellular processes.
HRE-Luciferase Reporter Assays: This is a common method to quantify the transcriptional activity of HIF1α. researchgate.net Cells are engineered to express a luciferase reporter gene under the control of an HRE promoter. When an inhibitor like TG0 stabilizes HIF1α, the transcription factor binds to the HRE and drives luciferase expression, which can be measured as a light signal. This allows for the determination of the inhibitor's potency in a cellular context, often reported as an EC₅₀ value. researchgate.net
Co-Immunoprecipitation (Co-IP): Co-IP is a biochemical technique used to confirm that the inhibitor physically disrupts the interaction between VHL and HIF1α inside the cell. researchgate.net After treating cells with the inhibitor, cell lysates are prepared. An antibody targeting HIF1α is used to "pull down" HIF1α and any proteins bound to it. The resulting protein complex is then analyzed by Western blot for the presence of VHL. A successful inhibitor will cause a dose-dependent decrease in the amount of VHL that is co-precipitated with HIF1α. researchgate.net
Protein Quantification (ELISA and Western Blot): To confirm that the upregulation of target gene mRNA translates to increased protein levels, enzyme-linked immunosorbent assay (ELISA) or Western blotting is used. For example, the amount of VEGF protein secreted into the cell culture medium can be quantified by ELISA, providing a key functional readout of pro-angiogenic signaling. researchgate.net
Angiogenesis Assays: Since VEGF is a critical downstream target, its functional effects can be assessed using assays like the endothelial tube formation assay. Conditioned medium from cells treated with the VHL-HIF1α inhibitor is applied to endothelial cells (e.g., HUVECs). An increase in the formation of capillary-like structures indicates a pro-angiogenic effect driven by the inhibitor. mdpi.com
Table 2: Summary of Methodological Approaches
| Methodology | Purpose | Example Readout |
|---|---|---|
| CRISPR/Cas9 | Create stable knockout cell models (e.g., VHL-/-) | Constitutive HIF1α stabilization |
| siRNA/shRNA | Transient or stable gene knockdown for target validation | Reduced protein levels of VHL or HIF1α |
| CoCl₂ Treatment | Chemically induce HIF1α stabilization in normoxia | Increased HIF1α protein levels |
| Split Luciferase Imaging | Visualize VHL-HIF1α interaction in vivo | Change in bioluminescence signal |
| Quantitative PCR | Measure mRNA expression of HIF1α target genes | Fold change in VEGFA, GLUT1 mRNA |
| HRE-Luciferase Assay | Quantify HIF1α transcriptional activity | Luciferase signal intensity (EC₅₀) |
| Co-Immunoprecipitation | Confirm disruption of VHL-HIF1α protein interaction | Reduced VHL protein in HIF1α pull-down |
Future Research Directions for Vhl Hif1α Inhibitor Tg0
Elucidating Novel Downstream Targets and Signaling Cascades
While the canonical downstream effectors of HIF-1α, such as genes involved in angiogenesis, glycolysis, and cell survival, are well-documented, a comprehensive understanding of the full spectrum of VHL-HIF1α signaling is still emerging. Future research will need to delve deeper into identifying and validating novel downstream targets and the intricate signaling cascades they modulate.
In the context of clear cell renal cell carcinoma (ccRCC), where VHL is frequently inactivated, the stabilization of HIF-α subunits leads to the upregulation of a host of target genes. While HIF-2α is considered a primary oncogenic driver in this malignancy, HIF-1α also plays a significant, albeit sometimes contrasting, role. researchgate.netmdpi.com Key downstream genes regulated by the VHL-HIF axis in ccRCC include those involved in angiogenesis (e.g., VEGF), cell growth and proliferation (e.g., Cyclin D1, c-Myc), and metabolism (e.g., GLUT-1). mdpi.comnih.gov TGF-α, acting through the EGFR signaling pathway, is another critical downstream component. mdpi.comfrontiersin.org
Future investigations should employ unbiased, high-throughput screening methods to uncover previously unknown HIF-1α target genes and non-coding RNAs. Understanding how these novel effectors contribute to the cellular phenotype will be crucial. For instance, research has begun to explore the interplay between the VHL-HIF1α axis and other signaling pathways, such as the mTOR pathway, which is also implicated in ccRCC progression. mdpi.com
Table 1: Selected Downstream Targets of the VHL-HIF1α Axis
| Target Gene | Function | Associated Cellular Process |
| VEGF | Vascular Endothelial Growth Factor | Angiogenesis |
| GLUT-1 | Glucose Transporter 1 | Glycolysis, Metabolism |
| Cyclin D1 | Cell Cycle Regulator | Cell Proliferation |
| c-Myc | Transcription Factor | Cell Growth and Proliferation |
| TGF-α | Transforming Growth Factor-alpha | Cell Proliferation (via EGFR) |
This table is generated based on data from the text and is for illustrative purposes.
Investigating Resistance Mechanisms to VHL-HIF1α Inhibition
As with any targeted therapy, the development of resistance is a significant clinical challenge. A proactive approach to understanding and overcoming resistance to VHL-HIF1α inhibitors is paramount. Research in this area should focus on both intrinsic and acquired resistance mechanisms.
One potential mechanism of resistance involves the combined loss of both VHL and HIF1A. Studies have shown that while VHL loss can suppress cellular fitness through HIF1A-dependent mechanisms, the subsequent inactivation of HIF1A can confer a fitness advantage and lead to resistance to certain therapies, such as VHL-dependent PROTACs (Proteolysis Targeting Chimeras). biorxiv.orgelifesciences.org This suggests that tumors may evolve to bypass their dependency on the VHL-HIF1α axis.
Further research should investigate other potential resistance mechanisms, including:
Mutations in the drug-binding site of VHL or HIF-1α.
Activation of bypass signaling pathways that promote tumor growth and survival independently of HIF-1α.
Alterations in drug metabolism and efflux that reduce the intracellular concentration of the inhibitor.
Genomic and transcriptomic analysis of tumors from patients who have developed resistance to VHL-HIF1α inhibitors will be invaluable in identifying the molecular drivers of resistance.
Exploring Context-Dependent Efficacy and Mechanistic Nuances
The cellular and tissue context can significantly influence the biological outcomes of VHL-HIF1α pathway activation and its inhibition. The roles of HIF-1α and HIF-2α can be cell-type specific and context-dependent, with evidence suggesting that HIF-1α may even act as a tumor suppressor in certain scenarios. nih.gov For example, in pancreatic ductal adenocarcinoma, the role of Hif1α has been shown to be context-dependent, influencing primary tumor growth and metastasis differently. nih.gov
Future research must explore these mechanistic nuances in greater detail. This includes:
Specific Cell Types: Investigating the differential effects of VHL-HIF1α inhibition in various cancer subtypes and in non-cancerous cells. For instance, while HIF-1α is ubiquitously expressed, HIF-2α has a more restricted expression pattern. mdpi.comnih.gov
Developmental Processes: Understanding the role of the VHL-HIF1α pathway in normal development and how its inhibition might affect these processes.
Tumor Microenvironment: Elucidating how the tumor microenvironment, including hypoxia, inflammation, and immune cell infiltration, modulates the response to VHL-HIF1α inhibitors.
These studies will be critical for identifying patient populations most likely to benefit from this therapeutic approach and for anticipating potential off-target effects.
Design of Next-Generation VHL-HIF1α Inhibitors with Enhanced Specificity or Modified Mechanisms
The development of the first generation of VHL-HIF1α inhibitors has provided a proof-of-concept for this therapeutic strategy. However, there is considerable scope for the design of next-generation inhibitors with improved properties. Key areas for future drug design include:
Enhanced Specificity: Developing inhibitors that can selectively target the VHL-HIF1α interaction without affecting other functions of VHL or HIF-1α. This could minimize off-target effects and improve the therapeutic index.
Modified Mechanisms of Action: Exploring novel inhibitory strategies beyond direct disruption of the VHL-HIF1α interaction. This could include molecules that promote the degradation of HIF-1α through alternative mechanisms or that target other components of the VHL E3 ligase complex. Structure-based virtual screening is a promising approach for identifying novel scaffolds for VHL-HIF1α inhibitors. nih.govrsc.org
Dual Inhibitors: Given the interplay between HIF-1α and HIF-2α, and the limited efficacy of selective HIF-2α inhibitors in some contexts like VHL-associated hemangioblastomas, the development of dual HIF-1α/HIF-2α inhibitors may be a more effective strategy in certain tumors. mdpi.compreprints.org
Table 2: Key Considerations for Next-Generation VHL-HIF1α Inhibitors
| Feature | Rationale |
| Increased Potency | To achieve therapeutic efficacy at lower concentrations. |
| Enhanced Selectivity | To minimize off-target effects and improve safety. |
| Improved Pharmacokinetics | To optimize drug exposure and patient convenience. |
| Novel Mechanisms of Action | To overcome resistance and broaden therapeutic applications. |
This table is generated based on data from the text and is for illustrative purposes.
Combinatorial Preclinical Strategies to Overcome Adaptive Responses
Tumors often exhibit adaptive responses to targeted therapies, which can limit their long-term efficacy. Preclinical studies exploring rational combination therapies are essential to overcome these adaptive mechanisms and enhance the anti-tumor activity of VHL-HIF1α inhibitors.
Given that the VHL-HIF1α axis regulates multiple oncogenic pathways, combining its inhibition with agents that target other critical cellular processes is a promising approach. Potential combination strategies include:
Targeting Downstream Effectors: Combining VHL-HIF1α inhibitors with drugs that target key downstream pathways, such as angiogenesis (e.g., VEGF inhibitors) or metabolism.
Exploiting Synthetic Lethality: Identifying and targeting vulnerabilities that are specifically induced by the inhibition of the VHL-HIF1α pathway.
Immunotherapy Combinations: Investigating the synergy between VHL-HIF1α inhibitors and immune checkpoint inhibitors, as the VHL-HIF pathway can influence the tumor immune microenvironment.
Epigenetic Modulators: Exploring combinations with epigenetic drugs, as epigenetic dysregulation is a common feature of cancers with altered VHL-HIF signaling.
Preclinical models, including patient-derived xenografts and organoids, will be crucial for testing the efficacy and safety of these combination strategies and for identifying predictive biomarkers of response.
Understanding the Role of VHL-HIF1α Inhibition in Non-Oncological Biological Processes
The VHL-HIF1α pathway is not only implicated in cancer but also plays a fundamental role in various physiological and pathological processes beyond oncology. Understanding the effects of VHL-HIF1α inhibition in these non-oncological contexts is crucial for both identifying new therapeutic opportunities and anticipating potential side effects of cancer therapies.
Future research should explore the role of the VHL-HIF1α axis in:
Ischemic Diseases: The upregulation of HIF-1α is a natural response to ischemia. Investigating whether modulating this pathway can be beneficial in conditions such as myocardial infarction, stroke, and peripheral artery disease is a promising area of research.
Inflammation and Immunity: The VHL-HIF1α pathway is involved in regulating the function of various immune cells. Understanding how its inhibition affects inflammatory and autoimmune diseases is an important avenue for investigation.
Anemia: HIFs are key regulators of erythropoietin (EPO) production. Pharmacological activation of the HIF pathway is a strategy being explored for the treatment of anemia. Conversely, understanding the hematological effects of VHL-HIF1α inhibition is important. nih.gov
Metabolic Disorders: The VHL-HIF1α pathway is interconnected with cellular metabolism. Its role in metabolic diseases such as diabetes warrants further investigation. nih.gov
A deeper understanding of the multifaceted roles of the VHL-HIF1α pathway will undoubtedly pave the way for innovative therapeutic strategies across a wide range of human diseases.
Q & A
Q. What is the molecular mechanism by which VHL-HIF1α inhibition modulates cancer progression?
The VHL-HIF1α axis regulates cellular responses to hypoxia. VHL ubiquitinates HIF1α for proteasomal degradation under normoxia. Inhibition of this pathway stabilizes HIF1α, activating downstream targets like VEGF and SLC1A1, which promote angiogenesis and metabolic reprogramming in cancers such as hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) . Experimental validation often involves hypoxia-mimicking agents (e.g., CoCl₂) or genetic knockdown of VHL to study HIF1α accumulation and its transcriptional targets via qPCR, ChIP-seq, or luciferase reporter assays.
Q. What experimental models are suitable for studying VHL-HIF1α pathway inhibition?
- In vitro: Use cancer cell lines (e.g., HepG2 for HCC, 786-O for RCC) with CRISPR/Cas9-mediated VHL knockout or siRNA targeting VHL to mimic inhibition .
- In vivo: Xenograft models in immunocompromised mice, with tumor growth monitored under hypoxic conditions or after treatment with HIF1α stabilizers (e.g., Roxadustat) .
- Pharmacological inhibition: Compounds like TG0 (specific to VHL-HIF1α) or pan-HIF inhibitors (e.g., PX-478) can be applied to assess dose-dependent effects on tumorigenesis .
Q. How do genetic polymorphisms in the VHL-HIF1α pathway influence cancer risk?
miRNA binding site SNPs in pathway genes (e.g., MAPK1, CDCP1) alter post-transcriptional regulation, affecting RCC risk. For example, rs743409 in MAPK1 reduces risk by 10% (OR: 0.90, 95% CI: 0.77–0.98) under an additive model. Case-control studies (e.g., 894 RCC cases vs. 1,516 controls) with genotyping and multivariate logistic regression (adjusted for age, sex, smoking) are critical for identifying risk-associated SNPs .
Advanced Research Questions
Q. How can contradictory findings in VHL-HIF1α pathway studies be resolved?
Contradictions often arise from unaccounted genetic or environmental confounders. For example:
- Limitations in SNP studies: Excluded SNPs in non-coding regions or rare mutations (e.g., VHL germline mutations) may obscure risk associations .
- Confounding factors: Overlooked variables like obesity or hypertension (known RCC risk factors) can distort SNP-risk relationships. Sensitivity analyses and stratification by covariates are essential .
- Model selection: Use machine learning (e.g., Classification and Regression Trees) to identify higher-order gene-gene interactions, as done for CDCP1 and DEC1 SNPs (OR: 4.46, 95% CI: 1.31–15.08) .
Q. What statistical methods validate findings in VHL-HIF1α inhibitor research?
- Resampling: Bootstrap validation (1,000–10,000 iterations) to assess robustness of SNP-risk associations .
- Cumulative risk analysis: Combine unfavorable genotypes (e.g., ≥4 risk alleles) to quantify additive effects (2.14-fold risk increase, P=0.04) .
- Bayesian approaches: Incorporate prior probabilities for rare mutations or pathway-specific effects, as recommended for complex genetic studies .
Q. How do pharmacological inhibitors (e.g., TG0) compare to genetic inhibition in modulating HIF1α activity?
Pharmacological agents (e.g., Roxadustat) stabilize HIF1α by inhibiting prolyl hydroxylases, whereas genetic VHL knockout causes constitutive HIF1α activation. Key differences include:
- Temporal control: Pharmacological inhibition is reversible, enabling time-course studies .
- Off-target effects: Small molecules may interact with non-VHL targets (e.g., iron-dependent enzymes), necessitating specificity assays (e.g., thermal shift assays) .
- Transcriptomic profiles: RNA-seq can compare downstream gene expression patterns between TG0 treatment and VHL-null models to identify compound-specific effects .
Methodological Guidance
Q. How to design a case-control study for VHL-HIF1α pathway SNP analysis?
- Sample size: Ensure ≥80% power (α=0.05) using tools like Quanto, based on minor allele frequency and expected OR.
- SNP selection: Use tagging SNPs from HapMap or 1000 Genomes to capture linkage disequilibrium blocks.
- Confounding adjustment: Multivariate models should include age, sex, smoking, and population stratification (e.g., PCA-based ancestry adjustment) .
Q. What are best practices for reporting statistical results in HIF1α inhibition studies?
Follow Nature Research guidelines:
- Specify sample sizes, statistical tests (two-sided preferred), and effect sizes (e.g., Cohen’s d for gene expression changes) .
- Report exact P-values (not thresholds like P<0.05) and 95% confidence intervals for ORs .
- Deposit code for custom algorithms (e.g., CART analysis) in repositories like GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
